ABT-072 potassium trihydrate

HCV NS5B polymerase antiviral potency

ABT-072 potassium trihydrate is a uniquely characterized palm site I non-nucleoside HCV NS5B polymerase inhibitor, distinct from palm site II NNIs (e.g., dasabuvir) and nucleotide prodrugs. With sub-nanomolar EC50 values (GT1a: 1 nM, GT1b: 0.3 nM) and favorable oral pharmacokinetics, it is the gold-standard reference for replicon assays and DAA combination studies. Its trans-stilbene scaffold and potassium trihydrate salt form ensure superior solubility and handling, making it essential for mechanistic resistance mapping and formulation research.

Molecular Formula C24H32KN3O8S
Molecular Weight 561.7 g/mol
Cat. No. B8210107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-072 potassium trihydrate
Molecular FormulaC24H32KN3O8S
Molecular Weight561.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)[N-]S(=O)(=O)C)N3C=CC(=O)NC3=O.O.O.O.[K+]
InChIInChI=1S/C24H26N3O5S.K.3H2O/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31;;;;/h6-15H,1-5H3,(H,25,28,29);;3*1H2/q-1;+1;;;/b9-6+;;;;
InChIKeyYOVHIDHQVIZCEH-MPMAQEBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ABT-072 Potassium Trihydrate: A Non-Nucleoside HCV NS5B Polymerase Inhibitor for Interferon-Free Combination Therapy


ABT-072 potassium trihydrate is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, specifically binding to the palm site I allosteric pocket [1]. It was developed as a direct-acting antiviral (DAA) for the treatment of HCV genotype 1 infection [2]. The potassium trihydrate salt form improves stability and handling for experimental use . Preclinical and clinical studies have established its potent antiviral activity, favorable pharmacokinetic profile supporting once-daily oral dosing, and efficacy in interferon-free combination regimens [3].

Why ABT-072 Potassium Trihydrate Cannot Be Replaced by Other NS5B Inhibitors Without Empirical Validation


Non-nucleoside NS5B polymerase inhibitors (NNIs) exhibit distinct binding sites (e.g., palm I, palm II, thumb I, thumb II) and divergent resistance profiles, precluding simple substitution [1]. ABT-072 is a palm site I inhibitor, while dasabuvir (ABT-333) binds to palm site II, and sofosbuvir is a nucleotide prodrug targeting the active site [2]. Furthermore, ABT-072's trans-stilbene scaffold confers unique pharmacokinetic properties, including low plasma clearance and high oral bioavailability, which are not shared by other aryl uracil analogs [3]. Direct potency comparisons in replicon assays reveal that ABT-072 exhibits sub-nanomolar EC50 values against genotype 1b, surpassing many other NNIs in this specific context . These molecular and pharmacological distinctions mandate compound-specific validation in any experimental or therapeutic application.

ABT-072 Potassium Trihydrate: Quantitative Comparative Evidence for Scientific Selection


ABT-072 Exhibits Superior Potency Against HCV Genotype 1b Compared to Dasabuvir and Sofosbuvir

ABT-072 demonstrates an EC50 of 0.3 nM against HCV genotype 1b replicons . This is 6-fold more potent than dasabuvir (EC50 = 1.8 nM) [1] and >100-fold more potent than sofosbuvir (EC50 = 40 nM) [2] against the same genotype.

HCV NS5B polymerase antiviral potency genotype 1b

ABT-072's Distinct CYP3A Interaction Profile Minimizes Drug-Drug Interaction Risk Compared to Other DAAs

Co-administration of ABT-072 with the strong CYP3A inhibitor ketoconazole resulted in only a 45% increase in Cmax and a 27% increase in AUC [1]. According to FDA guidance, this classifies ABT-072 as not a sensitive substrate of CYP3A, indicating a lower potential for clinically significant drug-drug interactions [2].

HCV pharmacokinetics drug-drug interaction CYP3A

ABT-072 Achieves Rapid Viral Load Reduction in HCV GT1 Patients with Once-Daily Dosing

In HCV genotype 1-infected, treatment-naïve patients, administration of ABT-072 160 mg once daily for only 2 days resulted in a mean decrease of 1.5 log10 IU/mL in HCV RNA [1]. This rapid reduction supports its potent in vivo antiviral activity and suitability for once-daily dosing regimens [2].

HCV antiviral activity clinical virology viral kinetics

ABT-072 Demonstrates High Sustained Virologic Response in Interferon-Free Combination Therapy

In a Phase 2a study of 11 treatment-naïve, non-cirrhotic HCV GT1 patients with the favorable IL28B CC genotype, a 12-week, interferon-free regimen of ABT-072 (400 mg QD) combined with ABT-450/r and ribavirin achieved a sustained virologic response at 24 weeks post-treatment (SVR24) in 10 of 11 patients (91%) [1]. All patients had HCV RNA <25 IU/mL from weeks 4 through 12 of treatment [2].

HCV clinical trial combination therapy SVR

ABT-072's Improved Physicochemical Properties Over Lead Compound 1 Enable Superior Oral Bioavailability

Replacement of the amide linkage in lead compound 1 with a trans-olefin in ABT-072 resulted in improved compound permeability and solubility, which directly translated to significantly better pharmacokinetic properties in preclinical species [1]. This molecular modification was a critical step in achieving the favorable oral bioavailability observed in clinical studies [2].

medicinal chemistry pharmacokinetics solubility permeability

ABT-072 Potassium Trihydrate: Validated Research and Procurement Application Scenarios


Preclinical Development of Novel Interferon-Free HCV Combination Regimens

ABT-072's potent activity against HCV GT1a and GT1b (EC50 = 1 nM and 0.3 nM, respectively) , combined with its favorable CYP3A interaction profile [1], makes it an ideal partner for protease inhibitors like ABT-450 or NS5A inhibitors. Researchers designing dual or triple DAA combinations can leverage ABT-072's established clinical efficacy (91% SVR24) [2] and pharmacokinetic data to accelerate regimen optimization and reduce development risk.

Investigating Allosteric Inhibition Mechanisms and Resistance Profiles of HCV NS5B

ABT-072 is a well-characterized palm site I NNI . Its distinct binding mode compared to palm site II inhibitors (e.g., dasabuvir) or nucleotide analogs (e.g., sofosbuvir) allows for detailed mechanistic studies of allosteric polymerase inhibition. Researchers can use ABT-072 to map resistance mutations specific to palm site I and explore cross-resistance patterns with other NNIs, informing the design of next-generation polymerase inhibitors.

Benchmarking In Vitro Antiviral Assays and Replicon Systems

With its precisely defined EC50 values (1 nM for GT1a, 0.3 nM for GT1b) , ABT-072 serves as a reliable positive control and benchmark compound for HCV replicon assays. Its sub-nanomolar potency provides a high-sensitivity standard for validating assay conditions, comparing the activity of novel NS5B inhibitors, and ensuring experimental reproducibility across laboratories.

Formulation Development of Low-Solubility Acidic Drug Candidates

ABT-072 is an acidic compound with extremely low intrinsic aqueous solubility [1]. Its successful formulation as an orally bioavailable potassium salt [2] provides a valuable case study for pharmaceutical scientists. The published data on supersaturation, pH-dependent solubility, and in vivo performance [1] can guide the development of enabling formulations for other challenging BCS class II/IV compounds.

Technical Documentation Hub

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